molecular formula C11H13N3O3 B13205614 2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid

2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B13205614
M. Wt: 235.24 g/mol
InChI Key: HMMAGFIEMCYOCV-UHFFFAOYSA-N
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Description

2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to produce N-propargylenaminones, which undergo intramolecular cyclization to yield the desired pyrido[2,3-b]pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid include other pyrido[2,3-b]pyrazine derivatives, such as:

  • Pyrrolo[1,2-a]pyrazines
  • Imidazole-containing compounds
  • Indole derivatives

Uniqueness

What sets this compound apart is its specific structure, which combines the properties of both pyridine and pyrazine rings. This unique arrangement allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C11H13N3O3/c1-6(2)14-5-9(15)13-8-3-7(11(16)17)4-12-10(8)14/h3-4,6H,5H2,1-2H3,(H,13,15)(H,16,17)

InChI Key

HMMAGFIEMCYOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)NC2=C1N=CC(=C2)C(=O)O

Origin of Product

United States

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